Sparassol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sparassol can be synthesized through several chemical routes. One common method involves the esterification of 2-hydroxy-4-methoxy-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound often involves the cultivation of Sparassis crispa on coniferous sawdust. The mushroom is grown under controlled conditions to maximize the yield of this compound. The compound is then extracted from the mushroom using organic solvents, followed by purification through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Sparassol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Sparassol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential use in treating infections due to its antibiotic and antifungal properties.
Industry: Utilized in the development of new antimicrobial agents and preservatives
Mechanism of Action
Sparassol exerts its effects primarily through the inhibition of microbial enzymes. It targets key enzymes involved in the biosynthesis of cell walls in bacteria and fungi, leading to cell lysis and death. The compound’s antifungal activity is attributed to its ability to disrupt the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Methyl orsellinate
- Methyl 2,4-dimethoxy-6-methylbenzoate (DMB)
Comparison
Sparassol is unique due to its dual antibiotic and antifungal properties, which are not commonly found in similar compounds. Methyl orsellinate and DMB, while structurally related, do not exhibit the same broad-spectrum antimicrobial activity. Additionally, this compound’s ability to inhibit both bacterial and fungal enzymes makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-hydroxy-4-methoxy-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVPJOAAHSOENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028412 | |
Record name | Sparassol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
520-43-4 | |
Record name | Methyl everninate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sparassol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sparassol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPARASSOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49LGW9K0EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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